![molecular formula C15H13Br2N3O2 B2986557 5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097894-41-0](/img/structure/B2986557.png)

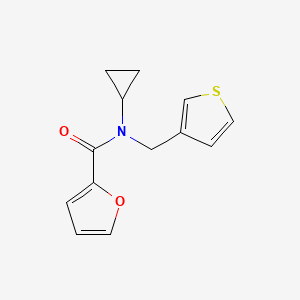

5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

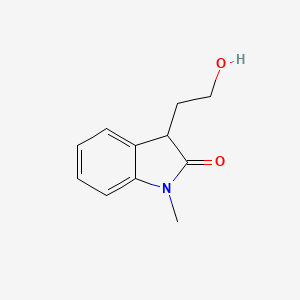

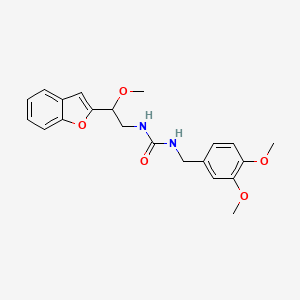

5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a unique molecular structure, making it an interesting subject for research.

Scientific Research Applications

Synthesis of Metal Complexes

The compound has been utilized as a ligand for the synthesis of metal complexes with various metals such as Zn (II), Co (II), Cu (II), Ni (II), and Mn (II). This application is significant in the field of coordination chemistry where such complexes can be studied for their structural properties or potential catalytic activities .

Palladium-Catalyzed Reactions

5-Bromopyrimidine, a related compound, has been used in palladium-catalyzed aerobic and ligand-free Suzuki reactions. This suggests that our compound of interest could potentially be used in similar cross-coupling reactions which are pivotal in creating complex organic molecules .

3. Drug Discovery: Selective Androgen Receptor Modulators (SARMs) Pyrrolidine derivatives have been synthesized for use as SARMs, which indicates that our compound could also be explored for its potential in modifying pharmacokinetic profiles within drug discovery efforts .

Molecular Docking Studies

Benzimidazoles synthesized from related brominated compounds have been evaluated through molecular docking studies. This implies that our compound could be relevant in computational chemistry for predicting the orientation of a ligand when it binds to a protein receptor .

Synthesis and Bioactivity Studies

The stereostructural derivatives of related brominated compounds have been synthesized and studied for their bioactivity. This points towards the possibility of using our compound in bioactivity studies, particularly in understanding the role of stereochemistry in biological interactions .

Safety and Hazards

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for pyrimidine derivatives .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The bromine atoms in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .

Biochemical Pathways

Given that pyrimidines are key components of nucleic acids, it’s plausible that this compound could interfere with dna or rna synthesis, or other cellular processes that involve nucleic acids .

Pharmacokinetics

The compound’s solubility, stability, and permeability could be influenced by its chemical structure, including the presence of bromine atoms and the pyrimidine ring .

Result of Action

If it does indeed interfere with nucleic acid synthesis or function, it could potentially affect cell division, gene expression, and other critical cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and reactivity, while the presence of other molecules could compete with the compound for its target or alter its distribution within the body .

properties

IUPAC Name |

(4-bromophenyl)-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2N3O2/c16-11-3-1-10(2-4-11)14(21)20-6-5-13(9-20)22-15-18-7-12(17)8-19-15/h1-4,7-8,13H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXPCBSNOLZXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)

![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)